1-(1,2-Diphenylethyl)-4-methylpiperazine
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Overview
Description
1-(1,2-Diphenylethyl)-4-methylpiperazine is a synthetic compound belonging to the class of piperazine derivatives This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a 1,2-diphenylethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Diphenylethyl)-4-methylpiperazine typically involves the reaction of 1,2-diphenylethylamine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to ensure consistent quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-Diphenylethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 1-(1,2-Diphenylethyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to act on the central nervous system by modulating neurotransmitter receptors, such as NMDA receptors. This interaction leads to alterations in neurotransmitter release and signaling pathways, resulting in its observed pharmacological effects .
Comparison with Similar Compounds
Diphenidine: A structurally related compound with similar pharmacological properties.
MT-45: Another piperazine derivative with opioid-like effects.
Fluorolintane: A fluorinated analog with distinct chemical and pharmacological characteristics.
Uniqueness: 1-(1,2-Diphenylethyl)-4-methylpiperazine stands out due to its unique combination of a piperazine ring and a 1,2-diphenylethyl group, which imparts specific chemical and biological properties.
Properties
CAS No. |
86360-39-6 |
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Molecular Formula |
C19H24N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-(1,2-diphenylethyl)-4-methylpiperazine |
InChI |
InChI=1S/C19H24N2/c1-20-12-14-21(15-13-20)19(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3 |
InChI Key |
NXTSFMFOSFAEGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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